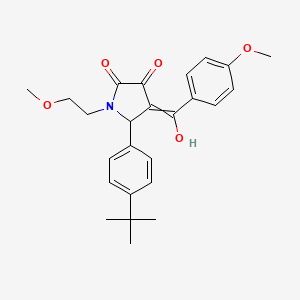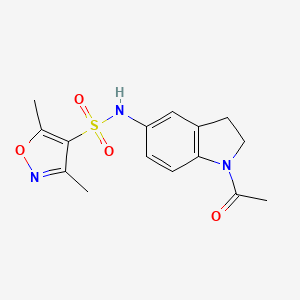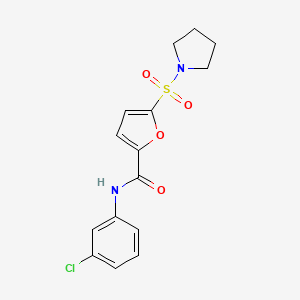![molecular formula C15H12N4O3S2 B6621296 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide](/img/structure/B6621296.png)
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide is a heterocyclic compound that features a pyrimidine moiety, a phenyl group, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction between a β-ketoester, an aldehyde, and ammonia.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base.
Coupling with Thiophene: The final step involves coupling the sulfonamide derivative with thiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c20-14(11-6-9-23-10-11)18-12-2-4-13(5-3-12)24(21,22)19-15-16-7-1-8-17-15/h1-10H,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMULZMQMKQVLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B6621236.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6621246.png)


![N-[6-(dimethylamino)pyridin-3-yl]-5-(2-methoxyethylsulfamoyl)-2-methylbenzamide](/img/structure/B6621270.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B6621271.png)
![[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate](/img/structure/B6621276.png)
![2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide](/img/structure/B6621278.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B6621280.png)
![N-[2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B6621283.png)

![5-(furan-2-yl)-2-[(2-methoxy-5-methylphenyl)methylsulfanylmethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6621293.png)

